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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral tyrosine

kinase inhibitor (TKI).[1][2] It functions primarily by targeting the vascular endothelial growth

factor receptors (VEGFRs), key mediators of angiogenesis—the formation of new blood

vessels.[2] This targeted mechanism of action makes it a significant therapeutic agent in the

treatment of advanced renal cell carcinoma (RCC), for which it has received regulatory

approval.[3] This document provides a comprehensive technical overview of tivozanib's

chemical structure, physicochemical properties, mechanism of action, and associated

experimental methodologies.

Chemical Structure and Identification
Tivozanib is a quinoline-urea derivative.[2] Its chemical structure is characterized by a 6,7-

dimethoxyquinoline core linked via an ether bond to a 3-chloro-4-aminophenoxy group, which

in turn is connected to a 5-methylisoxazole moiety through a urea linkage.[3]
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Identifier Value

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-

yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-

yl)urea[3]

CAS Number 475108-18-0[1]

Molecular Formula C₂₂H₁₉ClN₄O₅[1]

SMILES
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC

3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl[3]

InChI Key SPMVMDHWKHCIDT-UHFFFAOYSA-N[4]

Synonyms AV-951, KRN951[2]

Physicochemical Properties
Tivozanib hydrochloride monohydrate presents as a white to light brown powder.[2] It is

characterized by low aqueous solubility.[5]

Property Value Reference

Molecular Weight 454.86 g/mol [2]

Melting Point 220-233 °C [6]

logP (Octanol/Water) 4.31 [6]

pKa (Strongest Acidic) 8.27 (Predicted) [7]

pKa (Strongest Basic) 5.89 (Predicted) [7]

Water Solubility
Practically insoluble (0.09

mg/mL for hydrochloride salt)
[8]

DMSO Solubility ≥ 2 mg/mL [4]

Mechanism of Action
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Tivozanib exerts its anti-tumor effects by inhibiting angiogenesis. It is a potent and selective

inhibitor of all three vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and

VEGFR-3.[9] By binding to the ATP-binding site of these receptors, tivozanib prevents their

phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling

cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for

endothelial cell proliferation, migration, survival, and vascular permeability.[1] In addition to its

potent activity against VEGFRs, tivozanib also demonstrates inhibitory effects on other

tyrosine kinases such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β) at

therapeutically relevant concentrations.[3]

Signaling Pathway Diagram
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Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream PI3K/AKT and

RAS/MEK/ERK pathways.

Pharmacokinetic (ADME) Properties
Tivozanib exhibits a long elimination half-life, which supports once-daily dosing.[2] It is

primarily metabolized by the cytochrome P450 system and excreted mainly through the feces.

[2]

ADME Parameter Value Reference

Absorption (Tₘₐₓ) 2 to 24 hours (oral) [2]

Distribution (Protein Binding) >99% (primarily to albumin) [2]

Distribution (Apparent Volume,

Vd/F)
121 L [10]

Metabolism

Primarily via CYP3A4 and

CYP1A1; >90% circulates

unchanged

[2]

Elimination Half-life 4.5 - 5.1 days [2]

Excretion

79% in feces (26% as

unchanged drug), 12% in urine

(as metabolites)

[2][3]

Experimental Protocols
This section details the methodologies used to characterize the properties of tivozanib.

In Vitro VEGFR-2 Kinase Inhibition Assay
(Luminescence-Based)
This assay quantifies the ability of tivozanib to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A

decrease in ATP consumption (higher luminescence signal) corresponds to higher kinase
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inhibition.

Methodology:

Reagent Preparation:

Kinase Buffer (1x): Prepare by diluting a 5x stock (e.g., containing Tris-HCl, MgCl₂, MnCl₂,

DTT) with distilled water.[2]

ATP Solution: Prepare a working solution (e.g., 500 µM) in 1x Kinase Buffer.[11]

Substrate Solution: Use a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1,

diluted in 1x Kinase Buffer.[2]

Enzyme Solution: Dilute purified recombinant human VEGFR-2 kinase domain to a

working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.[11]

Tivozanib Dilutions: Prepare a serial dilution of tivozanib in 10% DMSO, creating a range

of concentrations to determine the IC₅₀.

Assay Procedure (96-well plate format):

To each well, add 5 µL of the tivozanib dilution or vehicle control (10% DMSO).

Add 25 µL of a master mix containing 1x Kinase Buffer, ATP, and the substrate.[2]

Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme solution to all

wells except the "blank" control. Add 20 µL of 1x Kinase Buffer to the blank wells.[2]

Incubate the plate at 30°C for 45 minutes.[2]

Detection:

Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to

each well.[2]

Incubate at room temperature for 15 minutes, protected from light.[2]
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Measure the luminescence signal using a microplate reader.

Data Analysis:

Subtract the "blank" reading from all other readings.

Calculate the percent inhibition for each tivozanib concentration relative to the vehicle

control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay (MTT-Based)
This assay assesses the cytostatic effect of tivozanib on endothelial cells, which is a functional

consequence of VEGFR inhibition.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a

purple formazan product. The amount of formazan is proportional to the number of viable cells.

[6]

Methodology:

Cell Culture:

Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth

medium.

Seed the HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of medium.

Incubate for 24 hours to allow for cell attachment.

Treatment:

Prepare serial dilutions of tivozanib in cell culture medium.
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Remove the medium from the cells and replace it with 100 µL of medium containing the

various concentrations of tivozanib or vehicle control.

Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂

incubator.

MTT Assay:

Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3]

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

Carefully aspirate the medium containing MTT.

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16%

SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

Data Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.[3]

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Determine the IC₅₀ value, representing the concentration of tivozanib that inhibits cell

proliferation by 50%.

Preclinical Pharmacokinetic Study Workflow
This workflow describes a typical study in rodents to determine key pharmacokinetic

parameters of tivozanib.
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Caption: A typical workflow for a preclinical pharmacokinetic study of an orally administered

drug.

Conclusion
Tivozanib is a well-characterized small molecule inhibitor with high potency and selectivity for

VEGFRs. Its distinct chemical structure translates to favorable physicochemical and

pharmacokinetic properties for oral administration. The established mechanism of action,

centered on the potent inhibition of angiogenesis, provides a strong rationale for its clinical

efficacy in hypervascular tumors like renal cell carcinoma. The experimental protocols outlined

herein represent standard methodologies for the preclinical evaluation and characterization of

similar targeted kinase inhibitors.
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To cite this document: BenchChem. [Tivozanib: A Technical Guide to its Chemical Structure
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683842#tivozanib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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